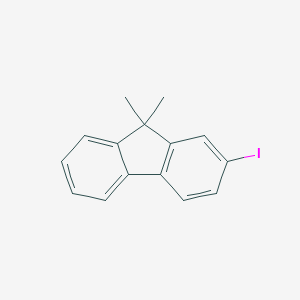

2-碘-9,9-二甲基-9H-芴

描述

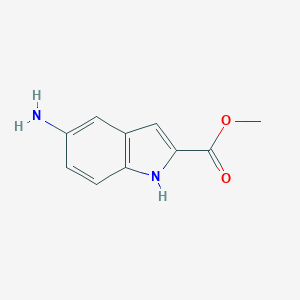

“2-iodo-9,9-dimethyl-9H-fluorene” is a chemical compound . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a nine-membered carbocycle .

Molecular Structure Analysis

The molecular formula of “2-iodo-9,9-dimethyl-9H-fluorene” is C15H13I . The InChI code is 1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 . The Canonical SMILES is CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C .

Physical And Chemical Properties Analysis

The molecular weight of “2-iodo-9,9-dimethyl-9H-fluorene” is 320.17 g/mol . It has a high fluorescent and high electron delocalization . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

科学研究应用

Material Science: Organic Semiconducting Polymers

2-iodo-9,9-dimethyl-9H-fluorene: is utilized as a precursor in the synthesis of organic semiconducting polymers. These polymers are integral to the development of organic photovoltaics (OPVs) due to their ability to facilitate charge transport. The compound’s structural properties allow for the fine-tuning of electronic characteristics, making it valuable for creating materials with specific conductive properties .

Life Science: Biochemical Research

In life sciences, this compound serves as a building block in biochemical research. Its iodine moiety can be used for radiolabeling, which is essential in tracking and imaging studies within biological systems. The compound’s stability and reactivity under physiological conditions make it a candidate for developing diagnostic agents .

Chemical Synthesis: Aromatic Compound Formation

The fluorene derivative is a key intermediate in the formation of aromatic compounds. Its reactivity, particularly at the iodine site, allows for various substitutions, leading to a wide array of aromatic compounds. These synthesized compounds have applications ranging from pharmaceuticals to advanced materials .

Chromatography: Analytical Standards

2-iodo-9,9-dimethyl-9H-fluorene: is used in chromatography as an analytical standard. Its unique retention characteristics enable the calibration of chromatographic systems, ensuring accurate separation and identification of components in complex mixtures .

Organic Electronics: Hole Transport Materials

In the field of organic electronics, this compound is instrumental in the design of hole transport materials for organic light-emitting diodes (OLEDs). The fluorene core provides a planar structure that facilitates efficient hole mobility, which is crucial for the performance of OLED devices .

Optoelectronics: OLED and OPV Development

The compound’s application extends to optoelectronics, where it is used in the development of OLEDs and OPVs. Its electronic properties are harnessed to create components that emit or absorb light, contributing to advancements in display technology and solar energy conversion .

安全和危害

When handling “2-iodo-9,9-dimethyl-9H-fluorene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

作用机制

Pharmacokinetics

It is a substrate for P-gp and an inhibitor for CYP1A2 and CYP2C19 . Its lipophilicity (Log Po/w) is 3.04 (iLOGP) and 5.07 (XLOGP3) .

Action Environment

The action of 2-Iodo-9,9-dimethyl-9H-fluorene can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . These conditions likely help maintain the stability and efficacy of the compound.

属性

IUPAC Name |

2-iodo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSJPCXPNKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452321 | |

| Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-9,9-dimethyl-9H-fluorene | |

CAS RN |

144981-85-1 | |

| Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

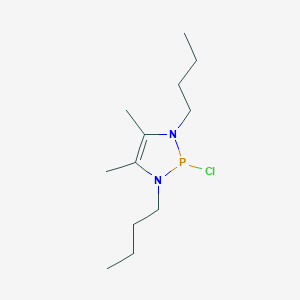

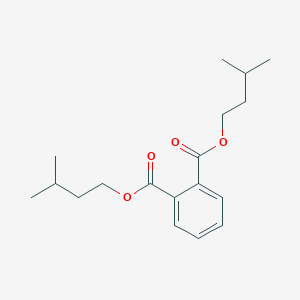

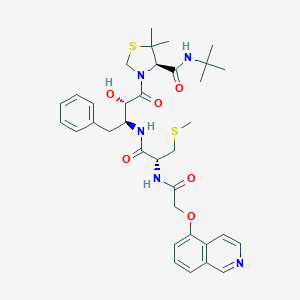

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)